4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N5/c1-30(2)23-28-20(24(25,26)27)17-21(29-23)31-13-15-32(16-14-31)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,22H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLSEAFHUEQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring and the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of trifluoromethyl pyrimidines, including this compound, exhibit significant anticancer activities. In a study evaluating various trifluoromethyl pyrimidine derivatives, it was found that certain compounds showed promising results against cancer cell lines such as PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung) at concentrations around 5 μg/ml, although these were lower than the reference drug doxorubicin .
Antifungal and Insecticidal Activities
The compound has also been tested for antifungal and insecticidal properties. In vitro assays demonstrated that some derivatives exhibited effective antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides . Additionally, moderate insecticidal effects were observed against pests such as Mythimna separata and Spodoptera frugiperda at concentrations of 500 μg/ml .
JAK Kinase Inhibition
Recent patents have highlighted the potential of compounds related to this structure as inhibitors of Janus kinase (JAK) pathways, which are critical in various inflammatory and autoimmune diseases. The ability to inhibit JAK kinases suggests potential applications in treating conditions such as rheumatoid arthritis and certain cancers .
Study on Anticancer Activity
In a comprehensive study published in Frontiers in Chemistry, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their biological activities. The study reported that specific compounds displayed significant cytotoxicity against multiple cancer cell lines, indicating the potential for further development into therapeutic agents .
Antifungal Testing
Another investigation focused on the antifungal properties of similar pyrimidine derivatives revealed that some compounds achieved high inhibition rates against several fungal species, suggesting their utility in agricultural applications as fungicides .
Summary of Findings
The compound 4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine shows considerable promise across various applications:
- Anticancer Activity : Effective against multiple cancer cell lines.
- Antifungal Properties : Demonstrated efficacy against key agricultural pathogens.
- Insecticidal Effects : Moderate activity against certain pests.
- JAK Kinase Inhibition : Potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features
- Pyrimidine core : Serves as a planar aromatic system for target engagement.
- Trifluoromethyl group (position 6) : Improves bioavailability and resistance to oxidative metabolism.
- N,N-dimethylamine (position 2) : Enhances solubility and modulates electronic properties.
- 4-(diphenylmethyl)piperazine (position 4) : Introduces conformational flexibility and hydrophobic interactions.
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrimidine Derivatives
4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Structural Differences : Replaces the diphenylmethyl-piperazine with a 2-methoxyphenyl group and substitutes the dimethylamine with a thiophen-2-ylmethylamine.
- The thiophene moiety introduces sulfur-based interactions but may reduce metabolic stability compared to dimethylamine .
N,N-Dimethyl-6-(phenylthio)pyrimidin-2-amine Derivatives
- Example : 4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine.
- Structural Differences : Lacks the piperazine substituent and replaces trifluoromethyl with phenylthio or heterocyclic groups (e.g., benzo[d]thiazol-2-ylthio).
- Biological Activity : Demonstrated antifungal efficacy against Aspergillus terreus (MIC: 1.32 µM), suggesting that sulfur-containing substituents enhance antifungal potency compared to trifluoromethyl derivatives .
N-Ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine
- Structural Differences : Substitutes diphenylmethyl-piperazine with a pyridinyl-trifluoromethyl group and replaces dimethylamine with ethylamine.
Piperazine-Containing Analogues
N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
- Structural Differences : Replaces diphenylmethyl with a sulfonated acenaphthylene group and substitutes trifluoromethyl with methyl.
- Implications: The sulfonyl group enhances hydrogen-bond acceptor capacity, which could improve binding to serine/threonine kinases.
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
- Structural Differences : Utilizes a pteridine core instead of pyrimidine and incorporates a phenylpiperazine group.
Antifungal and Antimalarial Derivatives
Antifungal N,N-Dimethylpyrimidin-2-amine Derivatives
- Key Example : 4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Activity: Exhibited superior antifungal activity (MIC: 0.98 µM against A. terreus) compared to non-sulfur analogues.
- Comparison : The target compound’s trifluoromethyl group may offer broader-spectrum activity but requires empirical validation .
Antimalarial Imidazopyridazines
- Example : 3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine.
- Structural Contrast : Replaces pyrimidine with imidazopyridazine and incorporates sulfoxide/sulfone groups.
Comparative Analysis Table
Biological Activity
4-[4-(Diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, also known by its CAS number 339105-18-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H26F3N5, with a molar mass of 441.49 g/mol. Its structure includes a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a diphenylmethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C24H26F3N5 |
| Molar Mass | 441.49 g/mol |
| Boiling Point | 537.3 ± 60.0 °C (Predicted) |
| Density | 1.251 ± 0.06 g/cm³ (Predicted) |
| pKa | 6.38 ± 0.10 (Predicted) |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an antihistamine and its effects on different biological pathways.
Antihistaminic Activity
Research indicates that compounds with similar structures exhibit dual receptor specificity, acting as both H1 and H3 antagonists. This dual action is significant for treating allergic reactions and other histamine-related conditions . The compound's ability to modulate these receptors suggests potential therapeutic applications in allergy management and possibly neuropsychiatric disorders.
Anti-inflammatory Properties
In vitro studies have shown that related compounds can influence the NF-kB signaling pathway, which plays a critical role in inflammation . The structural modifications in the piperazine ring significantly affect the anti-inflammatory potential of these compounds, indicating that 4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine may possess similar properties.
The proposed mechanisms through which this compound exerts its biological effects include:
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- In Vitro Cell Viability : A study assessed the cytotoxicity of various piperazine derivatives against cancer cell lines, revealing that certain substitutions enhance antiproliferative effects .
- Kinetic Studies : Compounds structurally related to the target compound were tested for their inhibitory effects on tyrosinase, an enzyme involved in melanin production, showing promising results for skin-related applications .
- Pharmacokinetics : Evaluations of pharmacokinetic properties in related compounds suggest favorable absorption and distribution characteristics which may apply to our compound as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
